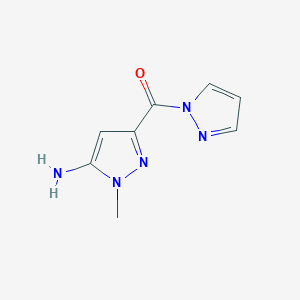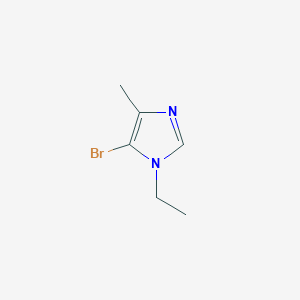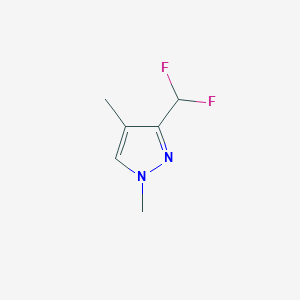
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole
描述
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. This compound is notable for its difluoromethyl group at the third position and methyl groups at the first and fourth positions. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science .
准备方法
The synthesis of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole typically involves multiple steps. One common method starts with 1,3-dimethylpyrazole as the raw material. The process includes halogenation to obtain 4-halogen-1,3-dimethyl-1H-pyrazole, followed by bromination and hydrolysis to produce 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. This intermediate is then reacted with a fluorination reagent to yield 4-halogen-3-difluoromethyl-1-methylpyrazole. Finally, a Grignard reagent is used to obtain the desired product .
化学反应分析
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like bromine and fluorination agents
Major Products: The major products formed from these reactions include various halogenated and fluorinated pyrazole derivatives.
科学研究应用
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole involves its interaction with specific molecular targets. For instance, in agricultural applications, it acts as a nitrification inhibitor by targeting the ammonia monooxygenase enzyme in soil bacteria, thereby reducing nitrogen loss and improving fertilizer efficiency . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
相似化合物的比较
3-(difluoromethyl)-1,4-dimethyl-1h-pyrazole can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and biological activities.
3-Difluoromethyl-1-methylpyrazole: Similar structure but with only one methyl group, leading to variations in reactivity and applications
3,4-Dimethylpyrazole phosphate: Used as a nitrification inhibitor, similar to this compound, but with different efficacy and environmental impact.
These comparisons highlight the unique properties of this compound, particularly its enhanced biological activities due to the presence of the difluoromethyl group.
属性
IUPAC Name |
3-(difluoromethyl)-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2/c1-4-3-10(2)9-5(4)6(7)8/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCPDYYBWSWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
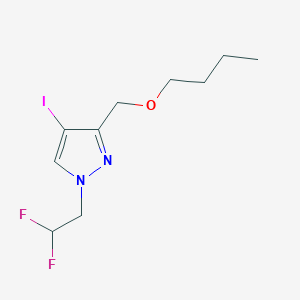
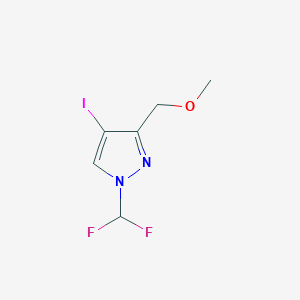
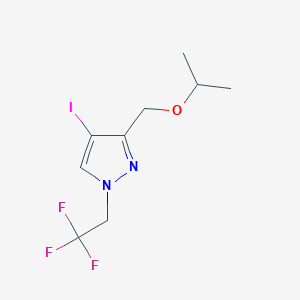

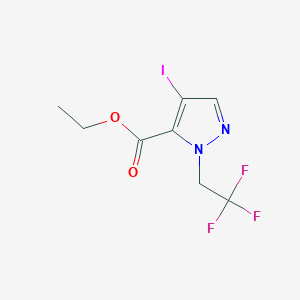

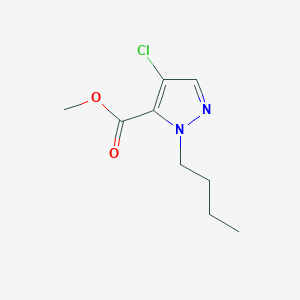
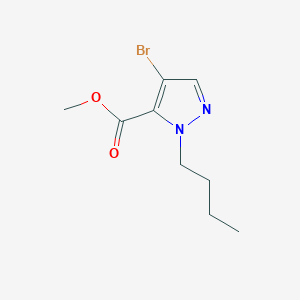
![5-[(2,4-difluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B8036711.png)
![5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B8036718.png)
